
2,2'-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a trisulfane linkage between two phenolic groups, each substituted with tert-butyl groups at the 4 and 6 positions. This structure imparts specific chemical properties that make it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) typically involves the reaction of 4,6-di-tert-butylphenol with sulfur-containing reagents under controlled conditions. One common method includes the use of elemental sulfur or sulfur dichloride in the presence of a base to facilitate the formation of the trisulfane linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The trisulfane linkage can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the trisulfane linkage, yielding thiols or disulfides.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Nitro or halogenated derivatives of the phenolic groups.
Applications De Recherche Scientifique
2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other sulfur-containing compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties and its role in modulating biological pathways involving sulfur.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized as an additive in polymers and lubricants to enhance stability and performance.
Mécanisme D'action
The mechanism of action of 2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) involves its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, while the trisulfane linkage can undergo redox reactions to further mitigate oxidative stress.
Pathway Modulation: The compound can influence signaling pathways related to inflammation and cellular stress responses, potentially through its interaction with enzymes and receptors involved in these processes.
Comparaison Avec Des Composés Similaires
2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) can be compared with other similar compounds to highlight its uniqueness:
2,2’-Ethylidenebis(4,6-di-tert-butylphenol): Lacks the trisulfane linkage, resulting in different chemical properties and applications.
4,4’-Thiobis(6-tert-butyl-m-cresol): Contains a disulfide linkage instead of a trisulfane, affecting its reactivity and stability.
2,2’-Methylenebis(4,6-di-tert-butylphenol): Features a methylene bridge, leading to distinct antioxidant and chemical behavior.
These comparisons underscore the unique structural and functional attributes of 2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol), making it a valuable compound in various scientific and industrial contexts.
Propriétés
Numéro CAS |
40026-99-1 |
|---|---|
Formule moléculaire |
C28H42O2S3 |
Poids moléculaire |
506.8 g/mol |
Nom IUPAC |
2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)trisulfanyl]phenol |
InChI |
InChI=1S/C28H42O2S3/c1-25(2,3)17-13-19(27(7,8)9)23(29)21(15-17)31-33-32-22-16-18(26(4,5)6)14-20(24(22)30)28(10,11)12/h13-16,29-30H,1-12H3 |
Clé InChI |
QLPPGPHFVAVGOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)SSSC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


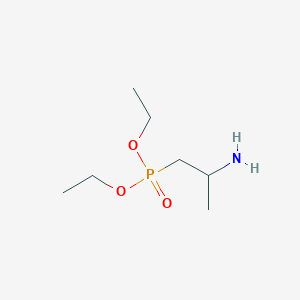


![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)
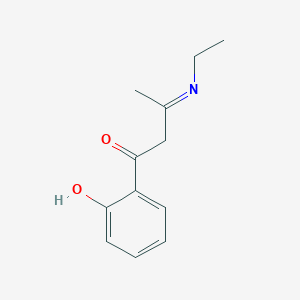

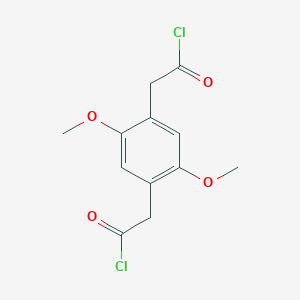
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)

![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
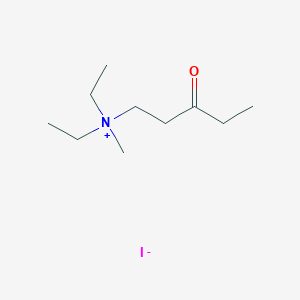
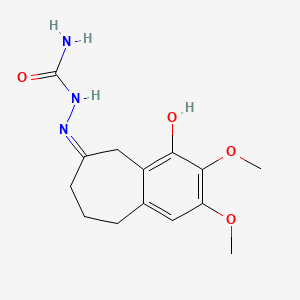
![{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14653370.png)

